2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core. The structure features two 4-methoxybenzyl groups attached via amino and imino linkages at positions 2 and 3, respectively, and a methyl substituent at position 7. The (E)-configuration of the imino group ensures planarity, influencing its electronic and steric properties.
Properties
Molecular Formula |
C26H26N4O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-3-[(4-methoxyphenyl)methyliminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C26H26N4O3/c1-18-5-4-14-30-25(18)29-24(28-16-20-8-12-22(33-3)13-9-20)23(26(30)31)17-27-15-19-6-10-21(32-2)11-7-19/h4-14,17,28H,15-16H2,1-3H3 |
InChI Key |
JNAJTJADVLNFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a suitable pyrido[1,2-a]pyrimidin-4-one precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)amino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds have been synthesized and studied for comparative analysis:
Physicochemical and Pharmacological Comparisons
- Solubility : Methoxy groups confer moderate aqueous solubility, whereas phenethyl-substituted derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but limiting solubility.
- Biological Activity: Analgesic Activity: Pyrido[1,2-a]pyrimidin-4-ones with benzylamide substituents (e.g., N-(benzyl)-2-hydroxy-9-methyl-4-oxo derivatives) show consistent analgesic effects in the "acetic acid writhings" model, suggesting bioisosterism with 4-hydroxyquinolin-2-one nuclei . Antimicrobial Potential: Thioxo-thiazolidinone derivatives (e.g., ) demonstrate enhanced activity against Gram-positive bacteria due to sulfur-mediated interactions with bacterial membranes.
Key Observations:
Biological Activity
The compound 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused bicyclic structure. Its structure can be represented as follows:
This indicates the presence of methoxy and benzyl substituents, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrido[1,2-a]pyrimidin derivatives. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that the compound may also exhibit similar properties, potentially acting as an antitumor agent by disrupting microtubule dynamics and inducing apoptosis in cancerous cells .
Enzyme Inhibition
The compound's structure suggests it might interact with various enzymes. Enzyme inhibition studies on related compounds have demonstrated significant activity against acetylcholinesterase (AChE) and urease. For example, some derivatives exhibited IC50 values as low as against AChE . Given the structural similarities, it is plausible that our compound could also serve as an effective inhibitor of these enzymes.
Binding Affinity Studies
Docking studies performed on similar compounds indicate their ability to bind effectively to target proteins such as bovine serum albumin (BSA). This binding affinity is crucial for understanding the pharmacokinetics and bioavailability of the compound in biological systems .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activities of related pyrido[1,2-a]pyrimidin compounds. For instance:
- Anticancer Assays : Compounds showed significant inhibition of cancer cell proliferation in various cell lines.
- Enzyme Inhibition Assays : Compounds demonstrated varying degrees of inhibition against AChE and urease with promising IC50 values.
In Vivo Studies
While specific in vivo studies on this compound are lacking, analogous compounds have shown favorable results in animal models for cancer treatment and enzyme inhibition. These studies are essential for establishing the therapeutic index and safety profile before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
